Salbutamol Acetonide Methyl Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Immunomodulatory Properties for Autoimmune Diseases

Salbutamol, a beta2-adrenergic receptor agonist, traditionally used in treating bronchospasm in asthma patients, has demonstrated potential immunomodulatory effects. Research suggests its ability to influence the immune system both in vitro and in vivo, making it a candidate for treating autoimmune diseases such as multiple sclerosis (MS). The mechanism behind its immunomodulatory action involves modulation of immune responses, highlighting its potential as an add-on therapy in MS treatment. Further investigations are encouraged to explore salbutamol's full therapeutic potential in this context (K. Makhlouf, H. Weiner, S. Khoury, 2002).

Toxicological Profile

Salbutamol's toxicology has been thoroughly reviewed, indicating its relative safety with minor side effects at therapeutic doses. It exhibits rapid, potent bronchodilator activity with minor inotropic or chronotropic effects and is not found to be mutagenic. Acute toxicity studies have shown low toxicity levels, with chronic administration mostly uneventful, although some class-related pharmacological effects due to beta stimulant action at high dosages were observed (S. Libretto, 2007).

Role in Asthma and COPD Treatment

Salbutamol's efficacy in treating reversible obstructive airways disease, including asthma and chronic obstructive pulmonary disease (COPD), has been well-documented. It provides significant bronchodilation and protection against bronchoconstriction, with studies confirming its utility in improving lung function and reducing asthma exacerbations. The long-acting nature of salmeterol, a related beta2-adrenoceptor agonist, further supports the class's role in managing nocturnal asthma and reducing the frequency of asthma attacks (R. N. Brogden, D. Faulds, 1991).

Orientations Futures

Mécanisme D'action

Target of Action

Salbutamol Acetonide Methyl Ether primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, and their activation leads to the relaxation of bronchial smooth muscles . The compound is more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Mode of Action

This compound acts as a beta-2 adrenergic receptor agonist . Upon binding to these receptors, it triggers a series of intracellular events that result in the relaxation of bronchial smooth muscles . This relaxation helps open up the airways, making it easier for individuals to breathe .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by this compound leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then inhibit the release of mediators from mast cells, reduce calcium influx, and relax bronchial smooth muscle .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It may also be metabolized by oxidative deamination and/or conjugation with glucuronide . Salbutamol is ultimately excreted in the urine as free drug and as the metabolite .

Result of Action

The primary result of this compound’s action is the relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, reversible obstructive airway disease, and other chronic bronchopulmonary disorders in which bronchospasm is a complicating factor . It is also used prophylactically against exercise-induced bronchospasm and other stimuli known to induce bronchospasm .

Analyse Biochimique

Biochemical Properties

Salbutamol Acetonide Methyl Ether plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets beta-2 adrenergic receptors, which are G protein-coupled receptors found in the smooth muscle cells of the airways. Upon binding to these receptors, this compound activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the relaxation of bronchial smooth muscle cells, thereby alleviating bronchoconstriction .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In airway epithelial cells, it enhances the expression of ion channels and aquaporins, which are crucial for maintaining fluid balance and ion transport . Additionally, this compound influences cell signaling pathways by activating protein kinase A (PKA), which subsequently phosphorylates target proteins involved in gene expression and cellular metabolism . This compound also modulates the activity of Na-K-ATPase, an enzyme essential for maintaining cellular ion gradients .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to beta-2 adrenergic receptors on the cell surface. This binding triggers a conformational change in the receptor, leading to the activation of the Gs protein. The activated Gs protein then stimulates adenylate cyclase, resulting in increased production of cAMP . Elevated cAMP levels activate PKA, which phosphorylates various target proteins, including ion channels, enzymes, and transcription factors. These phosphorylation events lead to the relaxation of bronchial smooth muscle cells, inhibition of inflammatory mediator release, and modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that this compound maintains its bronchodilatory effects for several hours, with a gradual decline in efficacy over time . Long-term exposure to this compound in cell culture models has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively relaxes bronchial smooth muscle and improves airway function without significant adverse effects . At higher doses, it can cause tachycardia, tremors, and hypokalemia due to its systemic beta-2 adrenergic agonist activity . In some cases, high doses of this compound have been associated with toxic effects, including cardiac arrhythmias and metabolic disturbances .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidative deamination and conjugation with glucuronide . The major metabolic pathway involves the conversion of this compound to its inactive 4’-O-sulfate ester, which is then excreted in the urine . This compound also interacts with various enzymes involved in drug metabolism, including cytochrome P450 isoforms . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, route of administration, and co-administration with other drugs .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into cells via polyspecific organic cation transporters (OCTs), which facilitate its uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with beta-2 adrenergic receptors on the cell membrane . Additionally, this compound can be found in intracellular organelles such as the endoplasmic reticulum and mitochondria, where it may influence cellular metabolism and signaling pathways . Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound within cells .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Salbutamol Acetonide Methyl Ether can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Salbutamol", "Acetic anhydride", "Methanol", "Sodium acetate", "Methyl iodide" ], "Reaction": [ "Salbutamol is reacted with acetic anhydride in the presence of sodium acetate to form Salbutamol acetate.", "Salbutamol acetate is then reacted with a solution of methyl iodide in methanol to form Salbutamol Acetonide Methyl Ether." ] } | |

Numéro CAS |

1797136-74-3 |

Formule moléculaire |

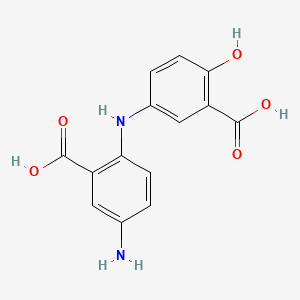

C17H27NO3 |

Poids moléculaire |

293.407 |

Nom IUPAC |

N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3 |

Clé InChI |

DAROFXKWOGGDIT-UHFFFAOYSA-N |

SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C |

Synonymes |

α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol Methyl Ether |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester](/img/structure/B583154.png)

![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)